REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[CH2:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[N:16]1[CH2:17][CH2:18][C:19](=[O:22])[CH2:20][CH2:21]1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[Cl-:23].[NH4+:24]>>[c:2]1([C:19]2([OH:22])[CH2:18][CH2:17][N:16]([CH2:9][c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)[CH2:21][CH2:20]2)[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCN(Cc2ccccc2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C2(O)CCN(Cc3ccccc3)CC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |